molecular formula C21H23Cl2N3O2 B10979658 N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide

N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide

Cat. No.: B10979658
M. Wt: 420.3 g/mol
InChI Key: FZFLSIDAAHKAKX-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetylphenyl group and a dichlorobenzyl piperazine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Acetylation: Introduction of the acetyl group to the phenyl ring.

    Piperazine Derivatization: Formation of the piperazine ring with the dichlorobenzyl group.

    Amide Bond Formation: Coupling of the acetylphenyl and piperazine derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]

Uniqueness

N-(3-ACETYLPHENYL)-2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl piperazine moiety, in particular, differentiates it from other similar compounds, potentially offering unique pharmacological activities.

Properties

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-15(27)17-3-2-4-18(12-17)24-21(28)14-26-9-7-25(8-10-26)13-16-5-6-19(22)20(23)11-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,24,28)

InChI Key

FZFLSIDAAHKAKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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